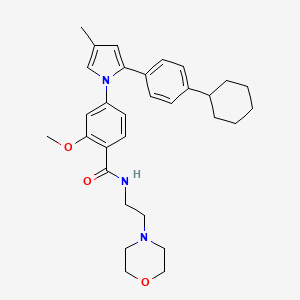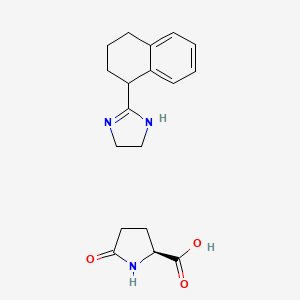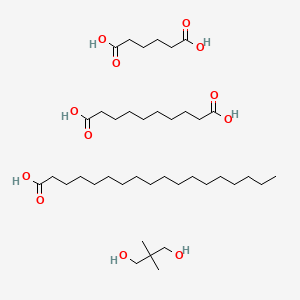
3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide is a chemical compound with the molecular formula C20H26N3O.HO. It is known for its vibrant color and is often used in various scientific and industrial applications. This compound is part of the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide typically involves the methylation of m-hydroxy-N,N-diethyl aniline using dimethyl sulfate, followed by nitrosation. The resulting product is then condensed with m-hydroxy-N,N-diethyl aniline, and the final compound is obtained by filtration and drying .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced filtration and drying techniques is essential to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenoxazine derivatives, while reduction can lead to the formation of simpler amine compounds.
Scientific Research Applications
3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a dye and a reagent in various chemical reactions.
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Industry: The compound is used in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It can also interact with proteins, affecting their structure and function. These interactions lead to various biological effects, including antimicrobial and antitumor activities .
Comparison with Similar Compounds
Similar Compounds
3,7-Bis(diethylamino)phenoxazin-5-ium chloride: This compound is similar in structure but contains a chloride ion instead of a hydroxide ion.
Oxazine-1 perchlorate: Another related compound with similar structural features.
Uniqueness
3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and interact with proteins makes it particularly valuable in scientific research and industrial applications.
Properties
CAS No. |
93966-70-2 |
|---|---|
Molecular Formula |
C20H27N3O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;hydroxide |
InChI |
InChI=1S/C20H26N3O.H2O/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;/h9-14H,5-8H2,1-4H3;1H2/q+1;/p-1 |
InChI Key |
LSSWJMTZWUUZSB-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



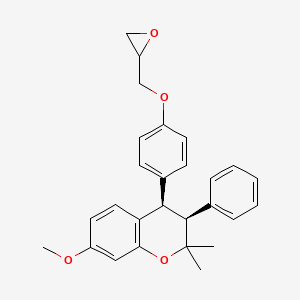
![2-ethyl-5-(1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12696214.png)
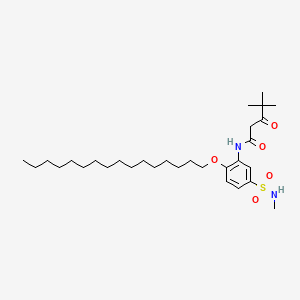

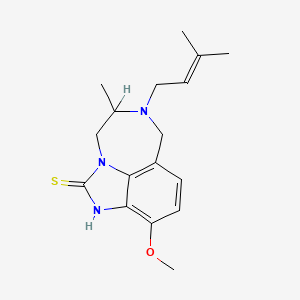
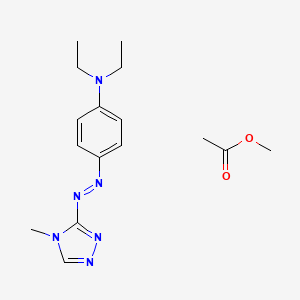



![1-O-cyclohexyl 4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12696263.png)
